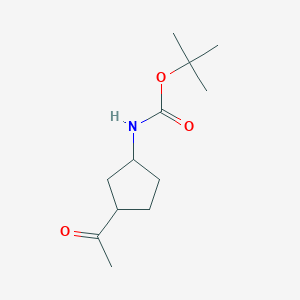

Tert-butyl N-(3-acetylcyclopentyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-(3-acetylcyclopentyl)carbamate is an organic compound with the molecular formula C12H21NO3 It is a derivative of carbamate, featuring a tert-butyl group and an acetylcyclopentyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-acetylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetylcyclopentyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-(3-acetylcyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Substituted carbamates with different nucleophiles.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows it to be used as a protecting group for amines, facilitating the synthesis of more complex molecules. It has been employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles, demonstrating its utility in creating functionalized compounds .

Research indicates that tert-butyl N-(3-acetylcyclopentyl)carbamate exhibits potential biological activities:

- Enzyme Modulation : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, one study demonstrated that varying concentrations of the compound significantly reduced enzyme activity, suggesting applications in treating metabolic disorders.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity; however, further studies are necessary to confirm its efficacy and elucidate the mechanisms involved.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. Its unique structure may allow it to interact with biological targets effectively, potentially leading to new drug development avenues. For example, it has been explored as a precursor in the synthesis of lacosamide, a drug used for treating epilepsy .

Study 1: Enzyme Inhibition

A detailed investigation into the inhibitory effects of this compound on metabolic enzymes was conducted. The results indicated a dose-dependent inhibition, highlighting its potential therapeutic role in conditions characterized by enzyme dysregulation.

Study 2: Asymmetric Catalysis

In another study focusing on asymmetric catalysis, researchers utilized this compound as a chiral ligand. The outcomes showed improved selectivity in producing enantiomerically pure compounds, demonstrating its importance in synthetic organic chemistry.

Wirkmechanismus

The mechanism of action of tert-butyl N-(3-acetylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic hydrolysis, leading to the release of active intermediates that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

Benzyl carbamate: Another carbamate derivative with similar protecting group properties but different reactivity.

Ethyl carbamate: Known for its use in the synthesis of various organic compounds.

Uniqueness

Tert-butyl N-(3-acetylcyclopentyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other carbamate derivatives.

Biologische Aktivität

Tert-butyl N-(3-acetylcyclopentyl)carbamate (CAS No. 204913-01-9) is a synthetic compound categorized under carbamates, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₁NO₃

- Molecular Weight : 227.30 g/mol

- IUPAC Name : tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate

Pharmacological Properties

This compound has been studied for its potential effects on various biological systems:

- Antineoplastic Activity : Research indicates that carbamate derivatives can exhibit antitumor properties. The specific activity of this compound in inhibiting cancer cell proliferation has been suggested but requires further investigation to establish efficacy and mechanisms of action.

- Neuroprotective Effects : Some studies have suggested that similar carbamate compounds may possess neuroprotective qualities, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

- Enzyme Inhibition : Carbamates are often investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. While specific data on this compound's AChE inhibition is limited, the structural similarities to other known inhibitors suggest potential activity.

Toxicity Profiles

The safety and toxicity of this compound have been assessed in various studies:

- Acute Toxicity : Initial assessments indicate that the compound exhibits moderate toxicity levels, with LD50 values needing to be established through further animal studies.

- Genotoxicity : Research on related carbamates suggests that some may have genotoxic effects, necessitating thorough evaluation of this compound in this context.

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study conducted on a series of carbamate derivatives, including this compound, demonstrated promising results in inhibiting the proliferation of specific cancer cell lines. The mechanism was proposed to involve apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Mechanisms

In vitro experiments exploring the neuroprotective properties of carbamate derivatives showed that compounds with similar structures could mitigate neuronal damage induced by oxidative stressors. Further research is needed to clarify the specific pathways involved for this compound.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-acetylcyclopentyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(14)9-5-6-10(7-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXURKSRCUGCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.